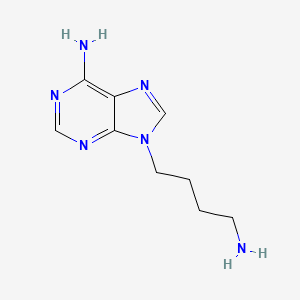

9-(4-aminobutyl)-9H-purin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N6 |

|---|---|

Molecular Weight |

206.25 g/mol |

IUPAC Name |

9-(4-aminobutyl)purin-6-amine |

InChI |

InChI=1S/C9H14N6/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4,10H2,(H2,11,12,13) |

InChI Key |

YEZGDZJDOXMCME-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCN)N |

Origin of Product |

United States |

The Foundational Role of Purine Derivatives in Science

Purine (B94841) derivatives are fundamental to life, serving as cornerstone molecules in numerous biochemical and pharmacological contexts. The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is the central scaffold for adenine (B156593) and guanine, two of the four primary bases in the nucleic acids DNA and RNA. bldpharm.combath.ac.ukrug.nl These molecules form the genetic blueprint of all living organisms. bldpharm.com Beyond their role in genetics, purine derivatives are critical players in cellular metabolism and energy transfer. Adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell, is a purine nucleotide. bath.ac.uknih.gov Other vital coenzymes, including nicotinamide (B372718) adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), are also built upon a purine framework and are essential for redox reactions. bath.ac.uknih.gov

In pharmacology, purines and their derivatives are recognized as important signaling molecules. bldpharm.combldpharm.com They can act as neurotransmitters by interacting with purinergic receptors, influencing a wide range of physiological processes including cardiovascular and neurological functions. bath.ac.ukbldpharm.com This biological ubiquity has made the purine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com Consequently, synthetic and naturally occurring purine derivatives have been developed into a variety of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. bldpharm.combath.ac.uk

The Versatility of 9 Substituted Purine Scaffolds in Drug Discovery

The purine (B94841) ring features several positions where chemical modifications can be made to modulate biological activity, with the N9 position being a frequent target for substitution. bldpharm.comambeed.com The introduction of various chemical groups at this position can significantly alter the compound's size, shape, and chemical properties, leading to tailored interactions with biological targets. nih.gov This strategy has been a cornerstone of medicinal chemistry efforts to develop new therapeutic agents.

Research has shown that modifying the alkyl chain at the N9 position can influence the potency and selectivity of purine-based compounds. nih.gov For instance, 9-substituted purines have been extensively investigated as inhibitors of key enzymes like protein kinases and heat shock protein 90 (Hsp90), both of which are important targets in cancer therapy. nih.gov The synthesis of libraries of 9-substituted purines allows for the systematic exploration of structure-activity relationships (SAR), helping chemists to fine-tune molecules for optimal efficacy and better physical and chemical properties. nih.gov Synthetic strategies to create these molecules often involve the alkylation of the purine core, for example, through Mitsunobu reactions or by reacting with alkyl halides. bldpharm.com This chemical tractability makes the 9-substituted purine scaffold a versatile and valuable tool in the design and discovery of novel drugs. mdpi.com

Uncharted Territory: the Research Landscape for 9 4 Aminobutyl 9h Purin 6 Amine

General Synthetic Approaches for Purine Derivatives

The construction of the purine ring system and its subsequent functionalization can be achieved through various synthetic routes. Two prominent strategies include the modification of a pre-existing purine core and the de novo construction of the heterocyclic system.

A prevalent method for the derivatization of the purine scaffold involves nucleophilic aromatic substitution (SNAr) reactions on halogenated purine precursors. acs.orgnih.gov Halogen atoms, typically chlorine, at the C2, C6, and C8 positions of the purine ring are susceptible to displacement by a variety of nucleophiles. This approach offers a versatile means to introduce diverse functional groups onto the purine core. jst.go.jpresearchgate.netmdpi.com

For instance, 6-chloropurine (B14466) is a common starting material where the chlorine atom can be substituted by amines, thiols, and alkoxides to yield a range of 6-substituted purine derivatives. jst.go.jp The reactivity of the halogenated positions can be influenced by the electronic nature of other substituents on the purine ring and the reaction conditions employed. jst.go.jp In some cases, acid or transition metal catalysis can be utilized to facilitate these substitution reactions. researchgate.net

Table 1: Common Halogenated Purine Precursors

| Precursor | Positions of Halogenation |

| 6-Chloropurine | C6 |

| 2,6-Dichloropurine (B15474) | C2, C6 |

| 2,6,8-Trichloropurine | C2, C6, C8 |

| 6-Chloro-9H-purin-2-amine | C6 |

This table lists common halogenated purines used as starting materials for the synthesis of various purine derivatives.

De novo synthesis provides an alternative pathway to purine derivatives, constructing the purine ring system from acyclic or simpler heterocyclic precursors. prolekare.czmicrobenotes.comresearchgate.net This approach is particularly useful when the desired substitution pattern is not readily accessible through the modification of pre-formed purine rings. The Traube purine synthesis is a classic example of a de novo method, which involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit source, such as formic acid or a derivative thereof, to form the imidazole (B134444) portion of the purine ring.

The biosynthesis of purines in living organisms also follows a de novo pathway, starting from simple building blocks like amino acids, bicarbonate, and formate. libretexts.orgyoutube.compixorize.com This biological pathway assembles the purine ring onto a ribose-5-phosphate (B1218738) scaffold, ultimately leading to the formation of inosine (B1671953) monophosphate (IMP), a key intermediate in the synthesis of adenosine and guanosine (B1672433) nucleotides. microbenotes.comlibretexts.orgyoutube.com

Synthesis of this compound and Key Analogs

The synthesis of the title compound, this compound, involves the specific introduction of a 4-aminobutyl side chain at the N9 position of the adenine (6-aminopurine) core.

The alkylation of the N9 position of adenine is a common strategy to introduce various side chains. rsc.orgresearchgate.netub.edu To synthesize this compound, a typical approach involves the reaction of adenine with a suitable four-carbon electrophile carrying a protected amino group. The use of a protecting group on the terminal amine of the butyl chain is crucial to prevent its reaction with the electrophilic center or with the purine ring itself.

A common method is the reaction of adenine with an N-protected 4-halobutylamine, such as N-(4-bromobutyl)phthalimide, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). cardiff.ac.uk The phthalimide (B116566) group serves as an effective protecting group for the primary amine. Following the alkylation at the N9 position, the phthalimide group can be removed, typically by hydrazinolysis with hydrazine (B178648) hydrate, to liberate the free amino group and yield the final product.

The successful synthesis of this compound relies on the availability of key intermediates. A critical intermediate is the N-protected 4-aminobutyl halide. For example, N-(4-bromobutyl)phthalimide can be synthesized by reacting potassium phthalimide with an excess of 1,4-dibromobutane. prepchem.comresearchgate.netnih.gov This reaction typically proceeds in a polar aprotic solvent like DMF at elevated temperatures. prepchem.com

Another important starting material is adenine (9H-purin-6-amine), which is commercially available. However, in some synthetic schemes, modifications to the purine ring may be performed prior to the N9-alkylation step.

Table 2: Illustrative Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Adenine, N-(4-bromobutyl)phthalimide | K₂CO₃, DMF | 9-(4-Phthalimidobutyl)-9H-purin-6-amine |

| 2 | 9-(4-Phthalimidobutyl)-9H-purin-6-amine | Hydrazine hydrate, Ethanol, Reflux | This compound |

This table outlines a representative two-step synthesis for this compound, highlighting the key reactants and conditions.

Strategies for Advanced Chemical Derivatization and Scaffold Diversity

The this compound scaffold provides multiple points for further chemical modification to generate a library of analogs for various research purposes, such as structure-activity relationship (SAR) studies. researchgate.netmdpi.comnih.gov

Key derivatization strategies include:

Modification of the C6-amino group: The exocyclic amino group can be acylated, alkylated, or arylated to introduce a wide range of substituents.

Substitution at the C2 and C8 positions: If starting with appropriately halogenated purines, these positions can be functionalized through nucleophilic substitution or cross-coupling reactions to introduce diverse chemical moieties. mdpi.comrsc.org

Modification of the 4-aminobutyl chain: The primary amino group of the side chain can be converted into various functional groups, such as amides, sulfonamides, or ureas. Additionally, the length of the alkyl chain can be varied to explore the impact of the linker on biological activity. nih.gov

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its properties for specific applications.

Modifications at the Purine N9 Position and Alkyl Linker Length

The synthesis of N9-substituted purines often begins with a commercially available purine derivative, such as 6-chloropurine or 2,6-dichloropurine. google.comnih.gov Alkylation at the N9 position is a key step, typically achieved by reacting the purine with an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.govresearchgate.net This reaction can sometimes lead to a mixture of N9 and N7 regioisomers, which may require separation by chromatography. nih.gov

Varying the length of the alkyl chain is a straightforward strategy to explore the structure-activity relationships. For instance, analogs of this compound with different linker lengths, such as ethyl, propyl, and hexyl, have been synthesized to investigate the impact of the distance between the purine core and the terminal functional group. jst.go.jp The synthesis of these analogs generally follows a similar pathway, starting with the appropriate aminoalkanol or diamine. jst.go.jp For example, N6-(2-Aminoethyl)-9H-purine-2,6-diamine and N6-(3-Aminopropyl)-9H-purine-2,6-diamine have been prepared by reacting 6-chloro-9H-purin-2-amine with the corresponding diamines. jst.go.jp

Beyond simple alkyl chains, more complex substituents can be introduced at the N9 position. For example, cyclopentyl and isopropyl groups have been incorporated to introduce steric bulk and modify the lipophilicity of the resulting compounds. google.com The introduction of these groups is typically achieved by reacting the purine with the corresponding alkyl bromide or halide. google.com

Table 1: Examples of Modifications at the Purine N9 Position and Alkyl Linker Length

| Compound Name | N9-Substituent | Alkyl Linker Length | Starting Purine |

|---|---|---|---|

| 9-(2-Aminoethyl)-9H-purin-6-amine | 2-Aminoethyl | 2 | 6-Chloropurine |

| 9-(3-Aminopropyl)-9H-purin-6-amine | 3-Aminopropyl | 3 | 6-Chloropurine |

| This compound | 4-Aminobutyl | 4 | 6-Chloropurine |

| 9-(6-Aminohexyl)-9H-purin-6-amine | 6-Aminohexyl | 6 | 6-Chloropurine |

| 9-Isopropyl-9H-purin-6-amine | Isopropyl | - | 2,6-Dichloropurine |

| 9-Cyclopentyl-9H-purin-6-amine | Cyclopentyl | - | 2,6-Dichloropurine |

Structural Alterations at the Purine C6 Position

The C6 position of the purine ring is highly amenable to modification, often involving nucleophilic substitution reactions on a 6-chloropurine precursor. The nature of the substituent at this position profoundly impacts the electronic properties and hydrogen bonding capabilities of the purine scaffold.

A common and fundamental transformation is the conversion of the 6-chloro group to a 6-amino group, yielding the adenine core. This is typically achieved by treatment with ammonia. nih.gov However, a wide variety of other nucleophiles can be employed to introduce diverse functionalities.

For instance, reaction with various primary and secondary amines leads to a range of N6-substituted purine derivatives. google.commdpi.com The synthesis of N-benzyl-9-alkyl-2-chloro-9H-purin-6-amines, for example, involves the reaction of 9-alkyl-2,6-dichloro-9H-purine with benzylamine. nih.gov Similarly, cyclohexylamine (B46788) and N-methylcyclohexylamine have been used to produce the corresponding N6-cyclohexyl and N6-methyl-N6-cyclohexyl derivatives. mdpi.com The reactivity of the C6 position is generally greater than that of the C2 position, allowing for selective substitution at C6 when starting with a 2,6-dihalopurine. arkat-usa.org

Beyond simple amines, more complex moieties can be introduced. For example, aryl amines such as 3-nitroaniline (B104315) and 5-aminoindan (B44798) have been reacted with 2,6-dichloropurine to generate C6-arylamino derivatives. google.com Furthermore, Suzuki coupling reactions have been utilized to create C-C bonds at the C6 position, introducing phenyl and other aryl groups. nih.gov This involves reacting a 6-chloropurine derivative with an appropriate arylboronic acid in the presence of a palladium catalyst. nih.gov

The introduction of a thioether at the C6 position is another important modification. For example, 9-amino-6-(methylthio)-9H-purine has been synthesized and used as a precursor for further derivatization. nih.gov

Table 2: Examples of Structural Alterations at the Purine C6 Position

| Starting Purine | Reagent | C6-Substituent |

|---|---|---|

| 6-Chloropurine | Ammonia | Amino |

| 2,6-Dichloropurine | Benzylamine | Benzylamino |

| 2,6-Dichloropurine | Cyclohexylamine | Cyclohexylamino |

| 2,6-Dichloropurine | 3-Nitroaniline | (3-Nitrophenyl)amino |

| 2,6-Dichloropurine | Phenylboronic acid | Phenyl |

| 6-Mercaptopurine | Methyl iodide | Methylthio |

Introduction of Substituents at the Purine N6 Position

Further diversification of the 9H-purin-6-amine scaffold can be achieved by introducing substituents on the exocyclic N6-amino group. This allows for the fine-tuning of steric and electronic properties, as well as the introduction of specific pharmacophoric features.

One common approach involves the reaction of a 6-chloropurine derivative with a monosubstituted amine, directly installing the desired N6-substituent. For instance, reaction with aniline (B41778) or adamantylated aromatic amines leads to the corresponding N6-phenyl or N6-adamantylphenyl derivatives. mdpi.com

Alternatively, a pre-existing N6-amino group can be further functionalized. While less common for simple alkylations, acylation reactions can be performed. The synthesis of N-benzyl-9-alkyl-2-chloro-9H-purin-6-amines demonstrates the direct introduction of a benzyl (B1604629) group at the N6 position. nih.gov

The synthesis of 9,9'-(hexane-1,6-diyl)bis(9H-purin-6-amine) showcases a dimeric structure where two purine moieties are linked via their N9 positions to a hexane (B92381) chain, with the N6 position remaining as an amino group. bldpharm.com While this example highlights N9 substitution, similar strategies could be envisioned for linking purines through their N6 positions.

The introduction of substituents at the N6 position is a key strategy in the development of cytokinin analogs, where various alkyl and aryl groups are attached to the exocyclic amine to modulate biological activity. researchgate.net

Table 3: Examples of Substituents at the Purine N6 Position

| Base Scaffold | Reagent/Method | N6-Substituent |

|---|---|---|

| 6-Chloropurine | Aniline | Phenyl |

| 6-Chloropurine | Adamantylated aromatic amines | Adamantylphenyl |

| 2,6-Dichloropurine | Benzylamine | Benzyl |

| 6-Chloropurine | Various amines | Alkyl, Aryl |

Functionalization of the Terminal Amine Group on the Butyl Chain

The terminal amine group of the 4-aminobutyl chain in this compound provides a versatile handle for further chemical modifications. This functionalization can be used to attach a wide range of moieties, including reporter groups, targeting ligands, or other pharmacophores.

One common strategy is acylation, where the terminal amine is reacted with an activated carboxylic acid derivative, such as an acid chloride or an N-hydroxysuccinimide (NHS) ester. This leads to the formation of an amide bond. For example, the terminal amine can be acylated with ethyl chloroformate to yield an ethoxycarbonylamino derivative. nih.gov

Another approach involves reacting the terminal amine with aldehydes or ketones to form Schiff bases, which can then be reduced to stable secondary amines. This reductive amination process allows for the introduction of a wide variety of substituents.

Furthermore, the terminal amine can be used as a nucleophile in reactions with epoxides or acrylates, leading to the formation of β-hydroxyamines or β-amino esters, respectively. google.com These reactions provide a means to introduce linkers with different chemical properties.

In the context of preparing bioconjugates, the terminal amine is often used to attach biotin, fluorescent dyes, or other labels. This is typically achieved by reacting the amine with an NHS-activated form of the label. The synthesis of a thiocyanate (B1210189) derivative from a chlorobutyl precursor, followed by reduction to the amine and subsequent acylation, demonstrates a multi-step functionalization of the terminal group. nih.gov

Table 4: Examples of Functionalization of the Terminal Amine Group

| Starting Compound | Reagent | Resulting Functional Group |

|---|---|---|

| 9-(4-Chlorobutyl)-9H-purin-6-amine derivative | Potassium thiocyanate, then reduction | Thiocyanate, then Amine |

| This compound | Ethyl chloroformate | Ethoxycarbonylamino |

| Terminal amine | Epoxide | β-Hydroxyamine |

| Terminal amine | Acrylate | β-Amino ester |

Exploration of Additional Purine Ring Substitutions (e.g., C2)

While modifications at the N9 and C6 positions are common, substitutions at other positions on the purine ring, such as C2 and C8, offer further avenues for creating structural diversity and modulating biological activity.

The C2 position of the purine ring can be functionalized using various synthetic methods. Starting from a 2,6-dichloropurine, selective substitution at the C6 position can be achieved first, followed by modification at the C2 position. For example, a 2-chloro-6-substituted purine can undergo a second nucleophilic substitution at C2 with a different amine. google.com

Palladium-catalyzed cross-coupling reactions are also powerful tools for C2 functionalization. For instance, Sonogashira coupling can be used to introduce alkynyl groups at the C2 position. nih.gov This involves reacting a 2-iodo-purine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov Suzuki coupling can also be employed to introduce aryl or vinyl groups at the C2 position. nih.gov

The introduction of an amino group at the C2 position leads to 2,6-diaminopurine (B158960) derivatives. jst.go.jp The synthesis of N6-(4-aminobutyl)-9H-purine-2,6-diamine, for example, starts from 6-chloro-9H-purin-2-amine. jst.go.jp

Substitutions at the C8 position have also been explored, although they are generally less common than C2 and C6 modifications. The introduction of substituents at C8 can significantly impact the conformation of the N9-substituent.

Table 5: Examples of Additional Purine Ring Substitutions (C2)

| Starting Purine | Reaction Type | C2-Substituent |

|---|---|---|

| 2-Iodo-6-chloropurine derivative | Sonogashira coupling | Hexynyl |

| 2-Iodo-6-aminopurine derivative | Suzuki coupling | Hexenyl |

| 6-Chloro-9H-purin-2-amine | Nucleophilic substitution with diamine | Amino |

| 2,6-Dichloropurine | Nucleophilic substitution with an amine | Amino |

Methodological Framework for SAR Investigations

The investigation of structure-activity relationships for purine derivatives like this compound employs a variety of methodological frameworks to elucidate the correlation between chemical structure and biological effect. A common approach involves the synthesis of a series of analogues where specific parts of the molecule are systematically varied. researchgate.netoncotarget.com These analogues are then subjected to biological assays to determine their activity. nih.govnih.gov

Key methodologies include:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This computational method is used to correlate the biological activity of compounds with their 3D physicochemical properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) help in understanding the steric and electrostatic field requirements for optimal activity. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. It is used to explore the binding mode of purine derivatives within the active site of a target protein, providing insights into key interactions. mdpi.com

Virtual Screening: This computational method is used to search large libraries of compounds to identify those that are most likely to bind to a drug target. R-group virtual screening can be applied to explore a wide range of substituents at specific positions of the purine scaffold. mdpi.com

Synthesis of Analogue Libraries: A fundamental aspect of SAR studies is the chemical synthesis of a diverse set of related compounds. jst.go.jpacs.org For purine derivatives, this often involves modifying substituents at the C2, C6, and N9 positions of the purine ring. tandfonline.comnih.gov

Biological Assays: The synthesized compounds are evaluated in various biological assays to measure their potency and selectivity. These can range from in vitro enzyme inhibition assays to cell-based assays measuring cellular processes like proliferation or signaling pathway modulation. nih.govtandfonline.com

These integrated approaches, combining computational modeling with chemical synthesis and biological testing, provide a comprehensive framework for understanding the SAR of this compound derivatives and for the rational design of more potent and selective compounds.

Influence of the 9-Substituent (Aminobutyl Chain) on Biological Activities

Impact of Alkyl Linker Length and Flexibility on Target Interaction

The length and flexibility of the alkyl linker connecting the purine core to the terminal amine are critical determinants of biological activity. Studies on various purine derivatives have consistently shown that the length of this linker influences the compound's ability to optimally orient itself within the binding pocket of its biological target.

For instance, in a series of Hsp90 inhibitors, analogs with short alkyl chains at the N9 position, such as ethyl, n-propyl, and n-butyl, exhibited similar activities. nih.gov However, increasing the chain length to n-pentyl resulted in decreased activity, suggesting that a two-carbon linker might be optimal in that particular series. nih.gov This highlights that an optimal linker length exists for effective hydrophobic interactions with amino acid residues like Leu107 and Met98 in the target protein. nih.gov

Furthermore, the flexibility of the linker is important. While a certain degree of flexibility allows the molecule to adopt a favorable conformation for binding, excessive flexibility can be detrimental. The introduction of conformational constraints, such as the use of a cyclopropyl (B3062369) methyl group at the N9-position, has been explored to probe the optimal spatial arrangement of the terminal functional groups. acs.org In some cases, increasing the number of carbons at the N9-position can lead to a reduction in potency, indicating that a specific spatial orientation is required for effective binding. acs.org

The following table summarizes the impact of N9-alkyl chain length on the inhibitory potency of certain purine derivatives against pcDHFR.

| Compound | N9-Substituent | IC50 against pcDHFR (nM) |

| 3 | H | 4600 |

| 4 | Methyl | 87 |

| 8 | Ethyl | 9.9 |

| 10 | Propyl | 38 |

Data sourced from a study on N9-substituted 2,4-diaminoquinazolines. acs.org

This data clearly demonstrates that for this particular series of compounds, an ethyl group at the N9 position provides the highest potency, with both shorter (methyl) and longer (propyl) chains resulting in reduced activity. This underscores the principle that the alkyl linker length is a key parameter to optimize for maximizing biological activity.

Role of the Terminal Primary Amine Group on Binding and Potency

In many instances, the primary amine acts as a hydrogen bond donor, forming interactions with specific amino acid residues in the active site of the target enzyme or receptor. The presence and proper positioning of this group are often essential for high-potency inhibition. For example, in the context of Nek2 kinase inhibitors, the introduction of an aniline group, which contains a primary amine, improved activity against Nek2, suggesting a hydrogen-bonding interaction within the ATP-binding domain. oncotarget.com

Furthermore, the basicity of the terminal amine can be important for forming salt bridges or other electrostatic interactions with acidic residues in the binding pocket. The protonated form of the amine can engage in strong ionic interactions, anchoring the ligand in place.

However, the necessity of a primary amine is not universal across all targets. In some cases, substitution of the alkyl moiety with other functional groups, including certain amines, did not significantly improve activity, indicating that the primary contribution of the side chain in those instances might be through hydrophobic interactions rather than direct hydrogen bonding from the terminal amine. nih.gov

Exploration of Bulky Tertiary Amino Substituents on the Butyl Chain

The exploration of bulky tertiary amino substituents on the butyl chain has been a strategy to probe the steric tolerance of the binding pocket and potentially enhance inhibitory potency. In a study on inhibitors of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) thymidine (B127349) kinases (TKs), several 9-(4-aminobutyl) analogues with bulky tertiary amino substituents were found to be among the most potent inhibitors. researchgate.net

The following table presents data on the inhibitory activity of 9-(4-aminobutyl) purine derivatives with different tertiary amino substituents against HSV-1 TK.

| Compound | Terminal Amino Substituent | Ki (µM) against HSV-1 TK |

| Example 1 | 1-decahydroquinolyl | 0.03 |

This data illustrates the high potency achievable with a bulky tertiary amino substituent. researchgate.net

The success of these bulky substituents indicates that the region of the binding pocket that accommodates the end of the N9-substituent is relatively spacious and can be exploited to achieve higher potency through the introduction of larger, hydrophobic moieties.

Effect of Purine Core Modifications on Structure-Activity Relationships

Modifications to the purine core itself are a cornerstone of SAR studies, as they can profoundly influence the compound's inhibitory potency and selectivity. The electronic properties and steric profile of the purine ring system are critical for its interaction with biological targets.

N9-Substitution Effects on Inhibitory Potency and Selectivity

Studies have shown that even small changes to the N9-substituent can have a significant impact on biological activity. For example, in a series of cytokinin derivatives, substitution at the N9 position with a tetrahydropyran-2-yl (THP) group decreased the turnover rates of all new derivatives by the enzyme cytokinin oxidase/dehydrogenase to some extent. nih.gov This indicates that the N9-substituent can affect the metabolic stability of the compound.

Furthermore, the N9-substituent can influence receptor perception. For instance, 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine and 6-(3-hydroxybenzylamino)-9-tetrahydrofuran-2-ylpurine were perceived less well by cytokinin receptors compared to their parent compound, which lacks the N9-substituent. nih.gov

In the context of kinase inhibitors, the N9-substituent can play a role in directing the molecule to specific binding pockets and can influence selectivity between different kinases. For example, modification of the N9-substituent has been shown to affect the inhibitory activity against mitogen-activated protein kinases (MAPKs). tandfonline.com In some cases, a polar side-chain at the N9 position can lead to a loss of inhibitory activity. tandfonline.com

The following table provides examples of how different N9-substituents can affect the biological activity of purine derivatives.

| Compound | N9-Substituent | Biological Effect |

| Olomoucine | Isopropyl | Inhibited MAPK activity by 43% |

| A.3a.1.1 | Not specified polar side-chain | Did not inhibit MAPK activity |

| 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine | Tetrahydropyran-2-yl | Decreased perception by cytokinin receptors |

Data compiled from studies on MAPK inhibitors and cytokinin derivatives. nih.govtandfonline.com

These examples underscore the critical role of the N9-substituent in modulating the biological profile of purine-based compounds, affecting everything from enzyme inhibition and receptor binding to metabolic stability.

C6-Substitution Effects, Including Benzylamine and Other Moieties

The C6 position of the purine ring is a key site for modification, and substitutions at this position significantly impact the biological profile of the resulting compounds. The introduction of different moieties, such as benzylamine, can modulate receptor affinity and selectivity.

Research on 6-substituted purine derivatives has shown that the nature of the substituent at C6 is a critical determinant of their activity. For instance, in a series of purine derivatives developed as positive inotropes, thioether-linked substituents at C6 were found to be superior to their oxygen and nitrogen isosteres. researchgate.net Furthermore, the addition of electron-withdrawing groups to the benzhydryl moiety of these C6-substituted purines increased their potency. researchgate.net

In the context of P2X7 receptor antagonists, modifications at the C6 position of the purine ring have been explored. acs.org Replacement of a chlorine atom at C6 with other groups, such as a methylamine (B109427) or a phenyl group, has been investigated to understand its influence on pharmacological activity. acs.org For example, a series of 2,6,9-trisubstituted purine derivatives were synthesized and evaluated for their anticancer properties. These studies highlighted that an arylpiperazinyl system connected at the C6 position is beneficial for cytotoxic activity. mdpi.com

The synthesis of C6-phosphonated purine derivatives has been achieved through a novel SNAr–Arbuzov reaction, where a 1,2,3-triazole acts as a leaving group. This method has allowed for the creation of a new series of C6-phosphonated 2-triazolylpurine derivatives, demonstrating the reactivity of the C6 position towards substitution. beilstein-journals.org

The following table summarizes the effects of various C6-substitutions on the activity of purine derivatives:

| C6-Substituent | Biological Target/Activity | Key Findings | Reference |

| Thioether-linked benzhydryl | Positive inotropy | Superior to oxygen and nitrogen isosteres; electron-withdrawing groups on benzhydryl increase potency. | researchgate.net |

| Arylpiperazinyl | Anticancer | Beneficial for cytotoxic activity. | mdpi.com |

| Phenyl | P2X7 antagonist | Investigated for influence on pharmacological activity. | acs.org |

| Methylamine | P2X7 antagonist | Investigated for influence on pharmacological activity. | acs.org |

| Phosphonate | Not specified | Synthesized via SNAr–Arbuzov reaction, demonstrating C6 reactivity. | beilstein-journals.org |

N6-Substitution Effects in Adenosine Analogues

The N6-position of adenosine and its analogues, including derivatives of this compound, is another critical site for SAR studies. Modifications at this position can profoundly affect receptor binding and biological function.

Studies on N6-substituted adenosine analogues have revealed that the nature of the substituent plays a significant role in their pharmacological properties. For example, a series of short-chain N6-substituted adenosine analogues, including N6-allyl-, N6-isopropyl-, and N6-propargyladenosine, have demonstrated antitumor properties. nih.govacs.org These compounds showed significant increases in the lifespans of mice with mammary carcinoma. nih.gov

In the development of antihypertensive agents, N6-substituted adenosine analogues have been explored as potential A1 adenosine receptor agonists. nih.gov It was found that analogues with a hydrophobic phenyl moiety two carbons away from the N6-nitrogen exhibited excellent affinity and selectivity for the A1 receptor, leading to significant antihypertensive activity. nih.gov

Furthermore, research on truncated N6-substituted adenosine derivatives has indicated that an unsubstituted amino group at the N6 position is often required for high binding affinity at the hA2A adenosine receptor. nih.gov Substitution at the N6 position, for instance with a chlorobenzyl group, can dramatically decrease binding affinity at this receptor subtype. nih.gov

The table below presents a summary of N6-substitution effects in adenosine analogues:

| N6-Substituent | Biological Activity | Key Findings | Reference |

| Allyl, Isopropyl, Propargyl | Antitumor | Increased lifespans in mice with mammary carcinoma. | nih.gov |

| Benzocycloalkyl | Antihypertensive (A1 agonist) | Hydrophobic phenyl moiety two carbons from N6 leads to high A1 affinity and antihypertensive activity. | nih.gov |

| Unsubstituted Amino | hA2A Receptor Binding | Required for high affinity. | nih.gov |

| Chlorobenzyl | hA2A Receptor Binding | Dramatically decreased affinity compared to unsubstituted amino. | nih.gov |

C2-Substitution Effects on Receptor Binding and Enzyme Inhibition

The C2 position of the purine ring offers another avenue for structural modification to enhance receptor binding and enzyme inhibition.

In the context of Hsp90 inhibitors, substitutions at the C2 position have been shown to influence potency and solubility. The introduction of a fluorine atom at C2 increased both potency and water solubility, likely by enhancing the H-donor potential of the C6-NH2 group, which makes critical interactions with Hsp90. nih.gov Conversely, the addition of cyano, vinyl, iodo, methoxy, ethoxy, or amino groups at C2 resulted in decreased or no activity. nih.gov

For adenosine receptor ligands, C2-substitutions are crucial for modulating affinity and selectivity. Studies on truncated adenosine derivatives revealed that a hydrophobic substituent at the C2 position, such as hexynyl or hexenyl, was required for high binding affinity at the hA2A and hA3 adenosine receptors. nih.gov The geometry of the C2-substituent was also found to be important, with the order of affinity being hexynyl > hexenyl > hexanyl. nih.gov

In the development of P2X7 receptor inhibitors, the effect of substitution at the C2 position has been investigated. acs.org Additionally, for a series of 2,6,9-trisubstituted purine derivatives, it was found that substitution on the C2 position with a chlorine atom, as opposed to a nitrogenated fragment, could be responsible for an increase in cytotoxicity. mdpi.com However, the use of bulky systems at the C2 position was not favorable for cytotoxic activity. mdpi.com

The following table summarizes the impact of C2-substitutions on various biological targets:

| C2-Substituent | Biological Target | Key Findings | Reference |

| Fluorine | Hsp90 Inhibition | Increased potency and water solubility. | nih.gov |

| Cyano, Vinyl, Iodo, Methoxy, Ethoxy, Amino | Hsp90 Inhibition | Decreased or no activity. | nih.gov |

| Hexynyl, Hexenyl (hydrophobic) | Adenosine Receptor Binding (hA2A, hA3) | Required for high affinity. | nih.gov |

| Chlorine | Anticancer (cytotoxicity) | Increased cytotoxicity compared to nitrogenated fragments. | mdpi.com |

| Bulky systems | Anticancer (cytotoxicity) | Not favorable for activity. | mdpi.com |

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. Conformational analysis, therefore, plays a vital role in understanding the SAR of this compound derivatives.

By studying the preferred conformations of these molecules, researchers can correlate specific spatial arrangements of key functional groups with their observed biological activities. For instance, in the study of conformationally restrained analogues of sympathomimetic catecholamines, it was found that the spatial relationship of the aryl moiety, amine nitrogen, and benzylic ethereal oxygen in their preferred conformations corresponded to the pharmacophoric conformation required for adrenergic receptor activation. nih.gov This highlights the importance of a specific three-dimensional arrangement for biological activity.

Molecular modeling and docking simulations are powerful tools used in conformational analysis. These techniques can predict how a ligand binds to its receptor and can help to explain the observed SAR. For example, a molecular docking study of a truncated C2-substituted adenosine derivative showed that its adenine and sugar moieties make tight interactions with binding site residues through π-π stacking and hydrogen bonding. nih.gov Such studies provide a structural basis for the observed high binding affinity.

The crystal structure of a purine-scaffold inhibitor bound to its target protein, Grp94, revealed that the purine moiety occupies the ATP binding site, while an 8-aryl group inserts into a specific pocket, conferring selectivity. nih.gov This structural insight is invaluable for the rational design of more potent and selective inhibitors.

In essence, conformational analysis provides a bridge between the two-dimensional chemical structure and the three-dimensional reality of molecular interactions, offering a deeper understanding of the structure-activity relationships that govern the biological effects of this compound derivatives.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 9-(4-aminobutyl)-9H-purin-6-amine, docking studies have been instrumental in elucidating its interactions with various biological targets, particularly enzymes involved in cancer and neurodegenerative diseases.

Prediction of Binding Poses and Interaction Networks

Molecular docking simulations have been employed to understand how Ageladine A and its derivatives bind to the active sites of various proteins. For instance, in a study investigating potential inhibitors for neuroblastoma targets, Ageladine A (referred to as Mol1) was docked into the ATP-binding site of Focal Adhesion Kinase 1 (FAK). mdpi.com The simulations revealed that the purine (B94841) moiety of the compound forms several hydrophobic interactions with key residues like Ala452, Cys502, and Leu553. mdpi.com However, steric hindrance was observed, which forced the molecule into a conformation that compromised its stability within the binding pocket. mdpi.com

In another study focusing on STAT3, a key protein in cancer signaling, a derivative of Ageladine A (compound 25) was shown through molecular docking to fit into the STAT3 SH2 structural domain. nih.gov This prediction was a crucial step in identifying it as a potential STAT3 inhibitor. nih.gov The selection of the most stable conformation from multiple docking runs is a standard procedure to ensure the reliability of the predicted binding pose. nih.gov

Analysis of Energetic Contributions to Ligand Binding

The energetic aspects of ligand binding are critical for assessing the potential of a compound as an inhibitor. Docking software calculates a score, often representing the free energy of binding, which indicates the affinity of the ligand for the target. In the study on neuroblastoma targets, Ageladine A demonstrated the lowest PLPchem score when docked with FAK, suggesting a less stable interaction compared to other tested alkaloids. mdpi.com The specific scores for Ageladine A against various targets were quantified, providing a basis for comparison and ranking of potential inhibitors. mdpi.com

| Target Protein | PDB Code | PLPchem Score |

|---|---|---|

| Focal Adhesion Kinase 1 (FAK) | 2J0L | 68.04 |

| Caspase-3 (ca3) | 2J32 | 54.74 |

| Phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) | 1E8Y | 65.17 |

| Telomerase reverse transcriptase (TERT) | 3KYL | 57.26 |

| Osm-9-like TRP channel 1 (TRPV1) | 3J9J | 70.38 |

| RAC-alpha serine/threonine-protein kinase (AKT1) | 4GV1 | 65.17 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nrel.govchimicatechnoacta.ru These methods provide detailed information on parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity and stability. chimicatechnoacta.ru

For Ageladine A and its analogues, DFT calculations have been used to understand their pH-dependent fluorescence. A study investigating BF2 complexes of Ageladine A employed DFT methods (ωB97XD/TApr‐cc‐pVDZ, PCM) to accurately calculate Stokes shifts, which agreed well with experimental data. researchgate.net This highlights the predictive power of quantum chemistry in understanding the photophysical properties of these compounds. researchgate.net Such calculations are foundational for designing fluorescent probes for biological imaging. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Stability

Molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a dynamic view of ligand-target interactions. rsc.org This method complements the static picture provided by molecular docking by assessing the stability of the predicted binding poses in a simulated physiological environment. mdpi.com

In the context of neuroblastoma target inhibition, normal mode analysis (NMA) using the iMODS server, a technique related to MD, was used to confirm the stability of the complexes formed between Ageladine A and its targets. mdpi.com While Ageladine A showed moderate effects, the simulations indicated potential stability issues, corroborating the docking results. mdpi.com The use of MD simulations is crucial for validating initial docking predictions and ensuring that the identified interactions are maintained over time. nih.gov

Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov This model can then be used to search large databases of compounds (virtual screening) to find new, structurally diverse molecules with the potential for similar activity. frontiersin.org

While specific pharmacophore models based solely on this compound are not extensively detailed in the searched literature, the principles of such an approach are well-established. The known inhibitory activities of Ageladine A against targets like Matrix Metalloproteinases (MMPs) could be used to develop a pharmacophore model. researchgate.netmdpi.comeie.gr Such a model would define the key hydrogen bond donors, acceptors, and hydrophobic regions. This model could then be used for de novo design, the computational creation of novel molecular structures, or to screen libraries of natural and synthetic compounds for new potential inhibitors. nih.govfrontiersin.org The structure-activity relationship data from Ageladine A derivatives, which show how modifications affect activity, would be invaluable for refining such a pharmacophore model. mdpi.com

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of "9-(4-aminobutyl)-9H-purin-6-amine," providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound." ¹H NMR, ¹³C NMR, and Heteronuclear Single Quantum Coherence (HSQC) experiments provide a complete picture of the molecule's proton and carbon framework.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. libretexts.org For "this compound," the protons on the purine (B94841) ring (H-2 and H-8) typically appear in the aromatic region of the spectrum. rsc.org The protons of the aminobutyl chain will exhibit characteristic shifts, with those closer to the nitrogen atoms being more deshielded and appearing at a higher frequency (downfield). libretexts.orgrsc.org The integration of the signals corresponds to the number of protons in each group, and the splitting patterns (e.g., triplets, multiplets) reveal the number of neighboring protons. pressbooks.pub

¹³C NMR Spectroscopy: ¹³C NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in "this compound" will produce a distinct signal. bhu.ac.in The chemical shifts of the carbon atoms in the purine ring are characteristic of aromatic and heteroaromatic systems, while the aliphatic carbons of the butyl chain will appear at a higher field (lower frequency). bhu.ac.in

HSQC Spectroscopy: Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the signals of directly attached protons and carbons. rsc.orgbeilstein-journals.org This is particularly useful for assigning the proton and carbon signals of the aminobutyl chain, confirming the connectivity between specific protons and their corresponding carbon atoms. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Purine H-2 | ~8.0-8.5 | ~152-156 |

| Purine H-8 | ~7.8-8.2 | ~140-145 |

| Butyl CH₂ (adjacent to purine N9) | ~4.1-4.3 | ~40-45 |

| Butyl CH₂ (internal) | ~1.7-2.0 | ~25-30 |

| Butyl CH₂ (adjacent to NH₂) | ~2.7-3.0 | ~40-45 |

| Amino NH₂ | Variable | - |

| Purine NH₂ (C6) | Variable | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound." When coupled with liquid chromatography (LC-MS), it also serves as a quantitative tool. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which allows for the detection of the intact molecular ion. cuni.cz

The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. For "this compound" (C₉H₁₄N₆), the expected monoisotopic mass is approximately 206.128 g/mol . nih.gov Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 207.135. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. researchgate.net In aliphatic amines, fragmentation often occurs via alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For "this compound," this could lead to the loss of fragments from the butyl chain, helping to confirm its structure. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com In the IR spectrum of "this compound," characteristic absorption bands would confirm the presence of its key functional groups.

Key IR Absorption Bands for this compound:

N-H Stretching: The primary amine (-NH₂) and the amine on the purine ring will show stretching vibrations in the region of 3500-3300 cm⁻¹. orgchemboulder.com

C-H Stretching: The C-H bonds of the aliphatic butyl chain will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org Aromatic C-H stretching from the purine ring may be observed between 3100-3000 cm⁻¹. libretexts.org

C=N and C=C Stretching: The double bonds within the purine ring system will show absorption bands in the 1650-1450 cm⁻¹ region. instanano.com

N-H Bending: The bending vibration of the N-H bonds in the amines will appear in the 1650-1580 cm⁻¹ range. instanano.com

C-N Stretching: The stretching of the C-N bonds in the purine ring and the butyl chain will be visible in the 1350-1000 cm⁻¹ region. wpmucdn.com

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic methods are essential for separating "this compound" from reaction mixtures, purifying it to a high degree, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common chromatographic techniques for the analysis of purine derivatives. nih.govjafs.com.pl These methods utilize a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. sielc.com

For "this compound," a reversed-phase HPLC or UPLC method is typically employed. nih.govjafs.com.pl This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Due to its polar nature, "this compound" would elute at a specific retention time under defined conditions. By using a UV detector, the compound can be quantified by comparing its peak area to that of a known standard. thermofisher.com UPLC systems, which use smaller particle sizes in the column, offer higher resolution and faster analysis times compared to traditional HPLC. rsc.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. nih.govbeilstein-journals.org In the synthesis of "this compound," a small aliquot of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel). nih.gov The plate is then developed in a suitable solvent system. researchgate.net

By comparing the spots of the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be followed. youtube.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for "this compound" will appear and intensify. youtube.com This allows for a quick determination of when the reaction is complete. acs.org

In Vitro Biological Assay Systems for Mechanistic Evaluation

Once isolated, understanding the biological activity of this compound requires a suite of in vitro assays. These assays provide a controlled environment to study the compound's effects at the molecular and cellular levels, offering insights into its mechanism of action. databiotech.co.il

Cell-free assays are powerful tools for directly investigating the interaction of a compound with a specific purified enzyme, devoid of cellular complexity. nih.gov These assays are crucial for determining if a compound acts as an inhibitor or activator of a particular enzyme and for quantifying its potency.

A common approach involves incubating the purified enzyme with its substrate in the presence and absence of the test compound. The enzymatic activity is then measured by monitoring the consumption of the substrate or the formation of the product over time. For example, if this compound were being investigated as a potential kinase inhibitor, a cell-free assay would typically involve a purified kinase, a substrate peptide, and a phosphate (B84403) donor like ATP. The extent of substrate phosphorylation would be quantified, often using methods like fluorescence, luminescence, or radioactivity.

The advantages of cell-free assays include:

Direct Target Interaction: They provide unambiguous evidence of a compound's direct effect on an enzyme. frontiersin.org

Mechanistic Insights: They can help elucidate the mode of inhibition (e.g., competitive, non-competitive).

Precise Quantification: They allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). nih.gov

| Assay Component | Purpose | Example | Reference |

| Enzyme | The purified biological target of interest. | Kinase, Protease | frontiersin.org |

| Substrate | The molecule upon which the enzyme acts. | Peptide, Small Molecule | frontiersin.org |

| Test Compound | This compound | N/A | nih.gov |

| Detection Method | To quantify the enzymatic reaction. | Fluorescence, Luminescence | libretexts.org |

Cell-based assays are essential for evaluating the effects of a compound within a more physiologically relevant context. merckmillipore.comamericanpeptidesociety.org These assays use living cells to assess a wide range of cellular processes, including cell viability, proliferation, apoptosis, and signaling pathway modulation. americanpeptidesociety.orgbiocompare.com

For a compound like this compound, a variety of cell-based assays could be employed to understand its cellular effects. For instance, cell viability assays, such as the MTT or XTT assay, can determine if the compound is cytotoxic to cancer cells. databiotech.co.ilbiocompare.com Reporter gene assays can be used to monitor the activity of specific signaling pathways that might be modulated by the compound. nih.gov

Furthermore, techniques like high-content screening (HCS) can simultaneously measure multiple cellular parameters, providing a detailed picture of the compound's impact on cell morphology, protein localization, and other cellular events. nih.gov These assays are critical for bridging the gap between the molecular-level findings from cell-free assays and the potential in vivo effects of the compound. databiotech.co.il

| Assay Type | Cellular Process Measured | Example Method | Reference |

| Cell Viability | Overall health and survival of cells. | MTT, XTT assays | biocompare.com |

| Apoptosis | Programmed cell death. | Caspase activity assays | americanpeptidesociety.org |

| Signaling Pathway | Activity of specific intracellular pathways. | Reporter gene assays | nih.gov |

| Cell Cycle | Progression of cells through division phases. | Flow cytometry with DNA stains | americanpeptidesociety.org |

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds (libraries) for a specific biological activity. nih.govresearchgate.net This approach is instrumental in identifying "hit" compounds, which can then be further optimized into lead compounds.

If this compound were part of a chemical library, it would be subjected to a primary HTS assay designed to detect a desired biological effect. For example, the library could be screened against a specific enzyme in a cell-free format or against a cell line to identify compounds that inhibit cell growth. researchgate.net

The key features of HTS methodologies include:

Automation: Robotic systems handle the liquid handling, incubation, and data acquisition, enabling the screening of thousands of compounds per day.

Miniaturization: Assays are typically performed in microtiter plates (e.g., 384- or 1536-well plates) to conserve reagents and test compounds.

Sensitive Detection: Robust and sensitive detection methods, such as fluorescence or luminescence, are used to generate a strong signal-to-noise ratio.

Compounds that show activity in the primary screen ("hits") are then subjected to secondary assays to confirm their activity and determine their potency and selectivity. nih.gov HTS is a powerful engine for modern drug discovery, and the data generated from these screens can identify novel chemical scaffolds with therapeutic potential.

| HTS Stage | Objective | Key Consideration | Reference |

| Primary Screen | To identify "hit" compounds from a large library. | Robustness and statistical validation of the assay. | nih.gov |

| Secondary Screen | To confirm the activity of hits and determine their potency. | Use of orthogonal assays to eliminate false positives. | nih.gov |

| Lead Optimization | To chemically modify promising hits to improve their properties. | Structure-activity relationship (SAR) studies. | researchgate.net |

Emerging Research Themes and Future Directions

Rational Design and Synthesis of Next-Generation 9-(4-aminobutyl)-9H-purin-6-amine Derivatives with Enhanced Specificity

The future of drug discovery for purine-based compounds lies in the rational design and synthesis of derivatives with high potency and selectivity for their intended biological targets. nih.gov For this compound, this involves strategic chemical modifications to the purine (B94841) ring and the aminobutyl side chain.

Research into related purine analogues has demonstrated that substitutions at the C2, C6, and C8 positions of the purine core can significantly influence target specificity and activity. jst.go.jp For example, the introduction of different groups can modulate interactions with the active sites of enzymes like kinases or histone deacetylases (HDACs). jst.go.jpmdpi.com The synthesis of N-(purin-6-yl)amino carboxylic acid derivatives has shown that the linker length between the purine and another molecular fragment is crucial for cytotoxic activity against tumor cells. nih.gov

The terminal amino group on the butyl chain of this compound is a key functional handle. It allows for conjugation with other molecules to create novel derivatives. Synthetic strategies often involve multi-step processes starting from commercially available materials like 6-chloropurine (B14466). jst.go.jpnih.gov The synthesis of a related compound, N6-(4-Aminobutyl)-9H-purine-2,6-diamine, was achieved by reacting a starting purine material with an excess of the appropriate diamine in n-butanol. jst.go.jp Similar approaches can be envisioned for creating a library of derivatives based on the this compound scaffold.

| Derivative Type | Position of Modification | Example Modification | Potential Impact |

| Purine Core | C2, C6, C8 | Halogens, Alkoxy groups, Phenyl groups | Enhanced binding affinity and selectivity for target proteins like kinases. acs.orgmdpi.com |

| N9-Side Chain | Linker Length | Varying number of methylene (B1212753) units (-CH2-) | Optimization of positioning within a target's binding pocket. nih.gov |

| N9-Side Chain | Terminal Group | Acylation or Alkylation of the amine | Creation of prodrugs or attachment of targeting moieties. nih.govacs.org |

Exploration of Novel Biological Targets and Therapeutic Modalities Beyond Current Knowledge

Adenine (B156593) and its derivatives are fundamental to numerous biological processes, serving as components of nucleic acids, energy carriers (ATP), and signaling molecules. researchgate.netacademie-sciences.fr While many purine analogues have been developed as anticancer and antiviral agents by targeting DNA/RNA synthesis or specific enzymes, there is vast potential for discovering new biological targets. acs.orgontosight.ai

A significant finding in purinergic signaling was the identification of an orphan G protein-coupled receptor that is activated by adenine itself, revealing a new family of purinergic receptors. bohrium.com This discovery underscores the possibility that even simple adenine derivatives like this compound could interact with previously unknown or underexplored targets. Its structure, combining the adenine recognition element with a flexible polyamine-like chain, may allow it to bind to targets not typically associated with purine compounds, such as ion channels or protein-protein interfaces.

Future research will likely focus on screening this compound and its derivatives against broad panels of receptors, enzymes, and other protein targets to uncover novel bioactivities. This exploration could lead to entirely new therapeutic applications beyond the established roles of purine analogues. ontosight.ai

Development of Advanced Methodologies for In-Depth Mechanistic Elucidation

Understanding precisely how a compound exerts its biological effect is critical for drug development. For this compound and its future derivatives, advanced methodologies will be essential to unravel their mechanisms of action.

A combination of biophysical, biochemical, and cell-based assays is required to fully characterize drug-target interactions. nih.govrjeid.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide atomic-level snapshots of how a compound binds to its target protein, revealing the specific amino acid residues involved in the interaction. mdpi.com This structural information is invaluable for guiding the rational design of more potent and selective derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study drug-target interactions in solution, providing information on binding kinetics, conformational changes, and the identification of the binding site on the protein. mdpi.com

Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in living cells and tissue samples by measuring changes in the thermal stability of a target protein upon ligand binding.

Chemoproteomics: This approach uses chemical probes to identify the targets of a compound across the entire proteome, helping to uncover both on-target and potential off-target interactions.

These advanced methods provide a multi-faceted view of a compound's mechanism, from direct binding to cellular response, ensuring a more complete understanding before clinical development.

Integration of Computational and Experimental Approaches for Accelerated Discovery and Development

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods is revolutionizing drug discovery by making the process faster and more efficient. frontiersin.org This integrated approach is particularly well-suited for exploring the potential of the this compound scaffold.

Computational Modeling: Techniques like molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to the active sites of various target proteins. mdpi.comscispace.com Quantitative Structure-Activity Relationship (QSAR) models can correlate chemical structures with biological activities to predict the potency of new designs. mdpi.com

Machine Learning and AI: Modern deep learning and machine learning algorithms can be trained on large datasets of known drug-target interactions to predict novel interactions for compounds like this compound. researchgate.netarxiv.org These models can screen vast virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

This iterative cycle, where computational predictions guide experimental work and experimental results refine computational models, significantly accelerates the discovery and optimization of lead compounds. scispace.com

| Computational Method | Application in Purine Derivative Research |

| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time to assess binding stability. mdpi.com |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity to guide design. mdpi.com |

| Machine/Deep Learning | Predicts potential drug-target interactions from large datasets, identifying new therapeutic opportunities. frontiersin.orgresearchgate.net |

Application of this compound as a Chemical Biology Probe

A chemical probe is a small molecule used to study and manipulate biological systems, requiring high affinity and selectivity for a specific target. wikipedia.orgnih.gov The structure of this compound makes it an excellent starting point for the development of such probes. chemicalprobes.org

The adenine core can serve as the recognition element for adenine-binding proteins (e.g., kinases, ATPases), while the aminobutyl chain acts as a linker to attach various functional tags without disrupting target binding. The terminal primary amine is readily modifiable, allowing for the conjugation of:

Fluorophores: To create fluorescent probes for imaging the localization and dynamics of a target protein within living cells using techniques like confocal microscopy. rsc.org

Biotin: For use in pull-down assays to identify the binding partners of a target protein (chemoproteomics).

Photo-affinity labels: To create probes that, upon UV irradiation, form a permanent covalent bond with the target protein, enabling its definitive identification.

By developing this compound into a suite of chemical probes, researchers can gain powerful tools to validate novel drug targets and elucidate complex biological pathways. febs.orgicr.ac.uk The synthesis of purine-based probes has already been demonstrated for applications such as detecting epichaperomes in neurodegenerative disorders. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.